p-[(p-aminophenyl)azo]benzoic acid
Description
Significance of Azo Chromophores in Advanced Materials and Biological Systems
The azo chromophore, the functional group responsible for the color of azo compounds, is of immense importance in the development of advanced materials. These materials often possess photoresponsive characteristics, where irradiation with light can induce a reversible transformation between two isomeric states, typically trans and cis. mdpi.comnih.gov This photo-induced isomerization can lead to significant changes in the material's properties, such as its morphology and optical characteristics like birefringence and dichroism. researchgate.net This has led to the development of supramolecular azo-polyimide films for applications in flexible electronics and the creation of surface relief gratings. mdpi.comresearchgate.net
In biological systems, azo chromophores have been investigated for their potential in various applications. Polyelectrolyte multilayer bio-films containing azobenzene (B91143) chromophores have been developed to achieve photo-switching of adjacent biological systems, even in aqueous environments. nih.gov The ability to optically induce high levels of molecular orientation of surface azo chromophores opens up possibilities for controlling biological processes at the molecular level. nih.gov Furthermore, certain azo compounds are utilized in biological assays, such as the Griess reaction for the detection of nitrite (B80452), where a purple azo dye is formed. mdpi.com
Contextualizing p-[(p-aminophenyl)azo]benzoic acid as a Model Azo Dye and Benzoic Acid Derivative
This compound serves as an excellent model compound for studying the fundamental properties of both azo dyes and benzoic acid derivatives. Its structure consists of a benzoic acid moiety linked to a p-aminophenyl group through an azo bridge. This combination of a carboxylic acid group (-COOH) and an amino group (-NH2) on the same molecule, in conjunction with the azo chromophore, allows for the investigation of how these functional groups influence the compound's chemical and physical properties.
The presence of the benzoic acid group, a common structural motif in many organic compounds, provides a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. The amino group, on the other hand, acts as an auxochrome, a group that modifies the ability of the chromophore to absorb light, thereby influencing the color of the dye.
Historical Development and Evolution of Research on Aromatic Azo Carboxylic Acids
The history of azo compounds dates back to the mid-19th century, with the first azo dye being prepared in 1858. ajchem-a.com The discovery that diazonium salts could react with aromatic compounds to form colored products marked the beginning of synthetic dye chemistry. youtube.com Aromatic azo compounds were found to be more stable than their aliphatic counterparts due to the resonance between the azo group and the aromatic rings. ajchem-a.com
The synthesis of the first diazo compounds, aniline (B41778) yellow and Manchester brown, occurred in 1863–64. nih.gov A significant breakthrough came in 1884 with the synthesis of Congo red, the first direct dye that did not require a mordant to fix it to the fabric. nih.gov The structural nature of the diazonium group was a subject of debate for some time, with the currently accepted salt-like structure being proposed by C. W. Blomstrand in 1869 and gaining general acceptance by 1895. nih.gov
Research into aromatic azo carboxylic acids has evolved to include the development of more efficient and environmentally friendly synthesis methods. nih.govmdpi.com Traditional methods like the coupling of diazo compounds with electron-rich aromatics and the Mills reaction are still in use, but newer strategies, such as the direct oxidation of aromatic amines and the reductive coupling of aromatic nitro compounds, are being explored to improve yields and reduce the use of hazardous reagents. nih.govmdpi.com
Challenges and Future Directions in the Study of this compound
While much is known about this compound and related compounds, several challenges and future research directions remain. A key challenge lies in the development of greener and more sustainable synthetic routes. nih.govmdpi.com The potential toxicity and environmental impact of some azo dyes and their breakdown products, which can include carcinogenic aromatic amines, necessitate the design of safer and more biodegradable alternatives. nih.govsphinxsai.com
Future research is likely to focus on several key areas:
Advanced Materials: The development of novel azo-containing polymers and supramolecular systems with enhanced photoresponsive properties for applications in photonics, data storage, and smart textiles. mdpi.comresearchgate.net
Biological Applications: Further exploration of azo compounds in biological systems, including their use as photoswitches for controlling protein activity and as targeted drug delivery vehicles. nih.gov
Sustainable Chemistry: The design and synthesis of azo dyes from renewable resources and the development of efficient methods for their degradation and removal from wastewater. nih.govnih.gov
Computational Modeling: The use of theoretical computations, such as density functional theory (DFT), to predict the properties of new azo chromophores and guide the design of functional molecules. bohrium.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]benzoic acid | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-10-3-7-12(8-4-10)16-15-11-5-1-9(2-6-11)13(17)18/h1-8H,14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNBDJZDRNLJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064506, DTXSID201246122, DTXSID801250197 | |
| Record name | Benzoic acid, 4-[(4-aminophenyl)azo]- | |
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| Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
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| Record name | 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
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Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-48-0, 259199-82-1, 787529-91-3 | |
| Record name | 4-[2-(4-Aminophenyl)diazenyl]benzoic acid | |
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| Record name | Benzoic acid, 4-(2-(4-aminophenyl)diazenyl)- | |
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| Record name | 4-(p-Aminophenylazo)benzoic acid | |
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| Record name | Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]- | |
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| Record name | Benzoic acid, 4-[(4-aminophenyl)azo]- | |
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| Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
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| Record name | 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
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| Record name | p-[(p-aminophenyl)azo]benzoic acid | |
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| Record name | 4-[(E)-2-(4-aminophenyl)diazen-1-yl]benzoic acid | |
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Synthetic Methodologies and Reaction Pathways for P P Aminophenyl Azo Benzoic Acid and Its Structural Analogs
Classical Diazotization and Azo Coupling Reactions
The most common and well-established method for synthesizing p-[( p-aminophenyl)azo]benzoic acid is through a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. rjptonline.orgresearchgate.netbohrium.comscholarsresearchlibrary.comicrc.ac.ir This process begins with the conversion of a primary aromatic amine, such as a p-aminophenyl derivative, into a diazonium salt. This is typically achieved by reacting the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5°C). The resulting diazonium salt is then coupled with an electron-rich aromatic compound, in this case, a benzoic acid derivative. For the synthesis of the parent compound, p-aminobenzoic acid can be diazotized and then coupled with aniline (B41778). rsc.org
The general reaction scheme can be depicted as follows:
Diazotization: An amino-substituted benzoic acid is treated with sodium nitrite in an acidic medium to form the corresponding diazonium salt. scholarsresearchlibrary.com
Azo Coupling: The diazonium salt solution is then added to a solution of an aromatic amine, such as aniline, under controlled pH conditions to facilitate the electrophilic aromatic substitution, leading to the formation of the azo linkage (-N=N-). unb.ca
This fundamental reaction is the basis for the synthesis of a wide array of azo compounds, with the specific properties of the final product being determined by the nature of the starting materials.
Optimization of Reaction Parameters for Enhanced Yield and Purity of p-[(p-aminophenyl)azo]benzoic acid
The efficiency and outcome of the diazotization and azo coupling reaction are highly dependent on several critical parameters. icrc.ac.irresearchgate.net Careful control of these factors is essential to maximize the yield and ensure the high purity of the final product.
| Parameter | Optimal Condition | Rationale |
| Temperature | 0–5°C | Prevents the decomposition of the unstable diazonium salt. |
| pH | Slightly alkaline for coupling with phenols, acidic for coupling with amines | Controls the reactivity of the coupling component. Phenoxides are more reactive than phenols, while free amines are required for coupling. numberanalytics.com |
| Concentration of Reactants | Equimolar amounts of the amine and nitrite | Ensures complete diazotization without excess nitrous acid, which can lead to side reactions. researchgate.net |
| Reaction Time | Typically short for diazotization, longer for coupling | Diazotization is usually rapid, while the coupling reaction may require more time for completion. researchgate.net |
| Solvent | Aqueous media is common | Facilitates the dissolution of reactants and the control of reaction conditions. unb.ca |
For instance, studies have shown that the amount of sodium nitrite and the reaction time for diazotization are crucial. One study found that using 0.3 ml of sodium nitrite solution with a reaction time of 3 minutes before the addition of a quenching agent gave the best results in terms of absorbance and color stability of the resulting azo dye. researchgate.net The use of a grinding method in the presence of p-toluenesulfonic acid has also been reported as an efficient and environmentally friendly "green" method for diazotization and azo coupling, avoiding the use of inorganic acids and toxic solvents. icrc.ac.ir
Investigation of Selectivity in Azo Coupling Processes
Selectivity in azo coupling is a critical aspect, particularly when dealing with unsymmetrical azo compounds or when the coupling partner has multiple potential reaction sites. The position of the incoming diazonium group is directed by the activating groups already present on the aromatic ring of the coupling component.
In the case of phenols and anilines, the hydroxyl and amino groups are strongly activating and ortho-, para-directing. Steric hindrance can also play a significant role in determining the position of coupling. For example, coupling with 2-naphthol (B1666908) occurs predominantly at the 1-position, while with 1-naphthol, it occurs at the 4-position.
The mechanism of azo coupling is understood to be an electrophilic aromatic substitution. numberanalytics.com The diazonium ion acts as the electrophile, attacking the electron-rich aromatic ring of the coupling partner. The reaction proceeds through the formation of a sigma-complex (also known as an arenium ion intermediate), followed by the loss of a proton to restore aromaticity and form the stable azo compound. researchgate.net The nature of the substituents on both the diazonium salt and the coupling component can significantly influence the rate and selectivity of the reaction. Electron-withdrawing groups on the diazonium salt increase its electrophilicity, while electron-donating groups on the coupling partner enhance its nucleophilicity, thus accelerating the reaction. numberanalytics.com
Alternative Synthetic Approaches for this compound Scaffolds
While classical diazotization remains the dominant method, researchers have explored alternative synthetic routes to access azoarene scaffolds, particularly for non-symmetrical compounds that may be challenging to synthesize via traditional methods. nih.govacs.org
One notable alternative is the Buchwald-Hartwig amination reaction . This one-step approach involves the reaction of (pseudo)haloaromatics with arylhydrazines in the presence of a palladium catalyst and atmospheric oxygen. nih.govacs.org This method has been shown to be versatile, providing high yields of up to 85% for a wide range of substrates under mild conditions. nih.gov The use of BINAP as a ligand has been identified as crucial for achieving favorable outcomes. nih.gov
Other modern approaches include the Mills reaction, which involves the condensation of nitroso compounds with anilines, and the Wallach reaction, which is the acid-catalyzed rearrangement of azoxybenzenes to hydroxyazobenzenes. However, these methods often have limitations, such as the need for specific and sometimes toxic starting materials or a narrow substrate scope. nih.govacs.org Reductive coupling of nitroarenes and oxidative dehydrogenation of anilines are also potential routes, but controlling the formation of homo- versus hetero-dimerized products can be challenging. acs.org
A novel one-step synthesis of both symmetric and asymmetric aromatic azo compounds has been developed where nitro compounds are reduced and substituted anilines are oxidized by each other in basic conditions without the need for a metal catalyst. scispace.com
Synthesis of this compound Analogs and Derivatives
The versatile scaffold of p-[( p-aminophenyl)azo]benzoic acid allows for the synthesis of a wide range of analogs and derivatives through modification of its functional groups. These modifications can be used to fine-tune the compound's chemical and physical properties for specific applications.
Modification of the Amino Group
The primary amino group on the p-[( p-aminophenyl)azo]benzoic acid backbone is a key site for chemical modification. For instance, the amino group can be acetylated using acetic anhydride (B1165640). scholarsresearchlibrary.com This transformation is often a preliminary step in the synthesis of amide derivatives. scholarsresearchlibrary.com
Further modifications can lead to a variety of derivatives. For example, the synthesis of 2-(4-aminophenyl)-4-quinolinecarboxylic acid derivatives has been reported, which can then be used to create a series of naphthylazo derivatives. researchgate.net
Modification of the Carboxyl Group
The carboxyl group of p-[( p-aminophenyl)azo]benzoic acid offers another handle for derivatization, primarily through esterification and amidation reactions.
Esterification: Ester derivatives can be prepared by refluxing the parent azo compound with an appropriate alcohol in the presence of a mineral acid, such as sulfuric acid. scholarsresearchlibrary.com The resulting ester can then be extracted and purified. scholarsresearchlibrary.com Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides another route to ester derivatives. researchgate.net
Amidation: To synthesize amide derivatives, the carboxyl group is often first converted to a more reactive species, such as an acyl chloride, by treatment with a chlorinating agent like thionyl chloride. researchgate.net The resulting acyl chloride can then be reacted with a primary amine to form the corresponding amide. researchgate.net Alternatively, the azo compound can be first acetylated, and then further reacted to form amide derivatives. scholarsresearchlibrary.com
Incorporation into Heterocyclic Systems
The molecular structure of this compound, featuring a terminal amino group and a carboxylic acid function, provides reactive sites for its elaboration into more complex heterocyclic systems. These heterocycles are of great importance in medicinal chemistry and materials science. The azo linkage often imparts unique chromophoric properties to the resulting heterocyclic compounds.
One prominent pathway involves the conversion of the carboxylic acid group into a more reactive intermediate, such as an acid chloride or an ester. For instance, the ester derivative of an azo dye, synthesized from p-aminobenzoic acid and resorcinol, can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. This hydrazide serves as a key building block for various heterocycles. nih.gov The reaction of this hydrazide with anhydrides like maleic anhydride or phthalic anhydride leads to the formation of six-membered pyridazine (B1198779) derivatives. nih.gov Alternatively, reacting the hydrazide with β-diketones such as acetylacetone (B45752) or ethyl acetoacetate (B1235776) yields five-membered pyrazole (B372694) rings. nih.gov
Another approach utilizes the amino group as a synthetic handle. Azo compounds containing a p-aminoacetophenone moiety can be used as precursors for pyrazoline synthesis. The acetyl group of the azo precursor undergoes a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone. This intermediate is then cyclized with hydrazine hydrate to afford the corresponding azo-functionalized pyrazoline derivative. researchgate.net
The versatility of this compound and its analogs as precursors for heterocyclic synthesis is further demonstrated by their use in creating thiazole (B1198619) and oxazolone (B7731731) systems. While direct synthesis from this compound is a specific application, the general strategies are well-established for similar azo dyes. For example, azo compounds can be integrated into oxazolone rings through condensation reactions involving acetic anhydride and benzaldehyde (B42025) derivatives.
Table 1: Heterocyclic Systems Derived from Azo Precursors
| Precursor Functional Group | Reagent(s) | Resulting Heterocycle | Reference |
|---|---|---|---|
| Carboxylic Acid (via hydrazide) | Anhydrides (e.g., maleic, phthalic) | Pyridazine | nih.gov |
| Carboxylic Acid (via hydrazide) | β-Diketones (e.g., acetylacetone) | Pyrazole | nih.gov |
| Acetyl Group (on azo precursor) | Aromatic Aldehyde, Hydrazine | Pyrazoline | researchgate.net |
| General Azo Chromophore | Acetic Anhydride, Benzaldehyde | Oxazolone |
Sustainable and Green Chemistry Aspects in this compound Synthesis
Traditional synthesis of azo dyes, including this compound, often involves diazotization at low temperatures and the use of acidic or alkaline media, which can present environmental and safety challenges. Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives that minimize waste, reduce energy consumption, and avoid hazardous reagents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and enhanced product purity. mdpi.com The synthesis of unsymmetrical azo dyes has been successfully achieved using microwave-assisted methods, for example, by coupling nitroarenes with aniline derivatives. nih.gov This approach can be adapted for the synthesis of this compound, potentially reducing the reliance on traditional heating methods and long reaction times. mdpi.comnih.gov Furthermore, microwave-assisted synthesis has been effectively used to create heterocyclic compounds, such as benzoimidazo[1,2-a]pyrimidines, using water as a green solvent in the presence of a recyclable magnetic nanocatalyst. nih.govresearchgate.net
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, offers another green synthetic route. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can accelerate reaction rates. mdpi.comyoutube.com Ultrasound has been effectively used in the degradation of azo dyes, a process that relies on breaking down the molecular structure. nih.govmdpi.com This energy source can also be harnessed for synthesis, promoting efficient mixing and mass transfer, thereby enhancing reaction efficiency and potentially reducing the need for harsh conditions. nih.gov
Solvent-Free and Catalyst-Free Conditions: A significant goal of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemical methods, such as ball milling, have been employed for the solvent-free synthesis of azo dyes. rsc.org This technique involves the diazotization of phenolic compounds with aryltriazenes under catalyst- and promoter-free conditions, offering high yields and simplified purification. rsc.org Additionally, research has shown that p-aminobenzoic acid itself can act as an efficient and non-hazardous catalyst for the eco-friendly, solvent-free synthesis of 1,5-benzodiazepines at room temperature. researchgate.netscialert.net This highlights the potential for using greener catalysts in the synthesis of related compounds.
Table 2: Green Chemistry Approaches in Azo Compound Synthesis
| Green Chemistry Technique | Key Advantages | Application Example | Reference(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced energy use | Synthesis of unsymmetrical azo dyes and pyrimidine (B1678525) derivatives | nih.gov, mdpi.com, nih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transport | Degradation and potential synthesis of azo compounds | nih.gov, mdpi.com, youtube.com |
| Solvent-Free Mechanochemistry | Elimination of organic solvents, high yields, simple operation | Diazotization of phenolic compounds via ball milling | rsc.org |
| Green Catalysis | Use of non-hazardous, recyclable catalysts | p-Aminobenzoic acid as a catalyst for benzodiazepine (B76468) synthesis | researchgate.net, scialert.net |
Compound Index
Advanced Spectroscopic Characterization and Structural Elucidation of P P Aminophenyl Azo Benzoic Acid
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the p-[( p-aminophenyl)azo]benzoic acid molecule.
The FTIR spectrum of p-[( p-aminophenyl)azo]benzoic acid exhibits a number of characteristic absorption bands. The O-H stretching vibration of the carboxylic acid group typically appears as a broad band in the region of 3600-3400 cm⁻¹. mdpi.com The presence of hydrogen bonding can influence the position and shape of this band. mdpi.com The C-H stretching vibrations of the aromatic rings are generally observed between 3100 and 3000 cm⁻¹. mdpi.com A strong absorption band corresponding to the C=O stretching of the carboxylic acid is expected around 1708-1680 cm⁻¹. mdpi.com The N=N stretching of the azo group, a key feature of this molecule, typically gives rise to a band in the 1430-1396 cm⁻¹ region. researchgate.net Furthermore, C-N stretching vibrations are anticipated in the 1300-1200 cm⁻¹ range. researchgate.net The FTIR spectrum of the related compound p-aminobenzoic acid shows peaks around 3459 and 3360 cm⁻¹ attributed to the amine group. researchgate.net
Raman spectroscopy provides complementary information. The N=N stretching vibration, which can sometimes be weak in the IR spectrum, often shows a strong signal in the Raman spectrum. For azo pigments, Raman bands between 1396 cm⁻¹ and 1430 cm⁻¹ are assigned to the N=N stretching mode. researchgate.net Aromatic ring stretching vibrations are also prominent in the Raman spectrum, typically appearing in the 1622-1573 cm⁻¹ region. researchgate.net
Table 1: Characteristic Vibrational Frequencies for p-[( p-aminophenyl)azo]benzoic acid
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Carboxylic Acid | O-H Stretch | 3600-3400 (broad) | mdpi.com |
| Aromatic Ring | C-H Stretch | 3100-3000 | mdpi.com |
| Carboxylic Acid | C=O Stretch | 1708-1680 | mdpi.com |
| Azo Group | N=N Stretch | 1430-1396 | researchgate.net |
| Amine/Aromatic | C-N Stretch | 1300-1200 | researchgate.net |
| Amine | N-H Stretch | ~3459, ~3360 | researchgate.net |
| Aromatic Ring | C=C Stretch | 1622-1573 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Definitive Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of p-[( p-aminophenyl)azo]benzoic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
In the ¹H NMR spectrum, the aromatic protons of the two phenyl rings will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the benzoic acid ring, being adjacent to the electron-withdrawing azo and carboxylic acid groups, are expected to be deshielded and resonate at a higher chemical shift compared to the protons on the aminophenyl ring. The carboxylic acid proton itself is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, potentially around δ 12-13 ppm. The protons of the amino group (-NH₂) will also give rise to a signal, the chemical shift of which can be influenced by the solvent and concentration.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon of the carboxylic acid group (C=O) is characteristically found in the highly deshielded region of the spectrum, typically around δ 167-168 ppm. The aromatic carbons will resonate in the range of approximately δ 113 to 154 ppm. The carbons attached to the nitrogen atoms of the azo group and the amino group will have their chemical shifts influenced by these heteroatoms. For instance, in p-aminobenzoic acid, the carbon attached to the amino group appears at around δ 153.5 ppm, while the carbons ortho and meta to the amino group are found at approximately δ 113.0 ppm and δ 131.7 ppm, respectively. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for p-[( p-aminophenyl)azo]benzoic acid
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Source |
| ¹H | Aromatic Protons (Benzoic Acid Ring) | ~7.5 - 8.5 | |
| ¹H | Aromatic Protons (Aminophenyl Ring) | ~6.5 - 7.8 | rsc.org |
| ¹H | Carboxylic Acid Proton (-COOH) | ~12.0 - 13.0 (broad) | |
| ¹H | Amino Protons (-NH₂) | Variable, ~5.8 | rsc.org |
| ¹³C | Carboxylic Acid Carbon (-COOH) | ~167 - 168 | rsc.org |
| ¹³C | Aromatic Carbons | ~113 - 154 | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within p-[( p-aminophenyl)azo]benzoic acid. The presence of the extended π-system, encompassing the two aromatic rings and the azo bridge, gives rise to characteristic absorption bands.
Azo compounds typically exhibit two main absorption bands in their UV-Vis spectra. A strong absorption band in the UV region, usually between 300 and 400 nm, is attributed to the π→π* transition of the conjugated system. A weaker band, often observed in the visible region (around 400-500 nm), corresponds to the n→π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group. The introduction of a donor-acceptor substituent pair, such as the amino and carboxylic acid groups in this molecule, can lead to a redshift of the π→π* transition due to charge-transfer character. nih.gov
Analysis of Solvatochromic Behavior
Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to the polarity of the solvent. This phenomenon provides valuable insights into the nature of the electronic transitions and the solute-solvent interactions. For azobenzene (B91143) derivatives, the solvent can significantly affect the equilibrium of possible tautomeric forms and the stability of the ground and excited states. academie-sciences.fr
In the case of p-[( p-aminophenyl)azo]benzoic acid, an increase in solvent polarity is likely to cause a bathochromic (red) shift of the π→π* absorption band. This is because the excited state, which possesses a higher dipole moment due to charge transfer, is better stabilized by polar solvents. researchgate.net The n→π* transition, on the other hand, may exhibit a hypsochromic (blue) shift with increasing solvent polarity. The basicity and acidity of the solvent can also play a crucial role in the solvatochromic behavior. rsc.org
Investigation of pH-Dependent Spectral Shifts
The UV-Vis spectrum of p-[( p-aminophenyl)azo]benzoic acid is expected to be highly sensitive to changes in pH due to the presence of both an acidic carboxylic acid group and a basic amino group. At low pH, the amino group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). As the pH increases, the carboxylic acid will deprotonate to form a carboxylate ion (-COO⁻), and at higher pH, the ammonium ion will deprotonate to the neutral amino group (-NH₂).
These protonation and deprotonation events will alter the electronic structure of the molecule and, consequently, its UV-Vis spectrum. Protonation of the amino group will decrease its electron-donating ability, likely causing a hypsochromic shift of the charge-transfer band. Conversely, deprotonation of the carboxylic acid to the carboxylate will increase its electron-withdrawing strength through resonance, potentially leading to a bathochromic shift. The azo group itself can also be protonated under strongly acidic conditions, further complicating the spectral changes. The study of these pH-dependent shifts allows for the determination of the pKa values of the acidic and basic functional groups. rsc.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for confirming the molecular weight of p-[( p-aminophenyl)azo]benzoic acid and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular weight of p-[( p-aminophenyl)azo]benzoic acid (C₁₃H₁₁N₃O₂) is 241.25 g/mol . bldpharm.comchemicalbook.com High-resolution mass spectrometry can provide a more precise mass measurement, further confirming the elemental composition.
Under electron ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ should be observable. Common fragmentation pathways for aromatic azo compounds include the cleavage of the bonds adjacent to the azo group. This can lead to the formation of fragment ions corresponding to the aminophenyl and carboxyphenyl moieties. For example, fragments with m/z values corresponding to [C₆H₅N₂]⁺, [C₇H₅O₂]⁺, [C₆H₆N]⁺, and [C₇H₅O₂]⁺ could be expected. The loss of small neutral molecules such as CO₂, H₂O, and N₂ from the molecular ion or subsequent fragment ions is also a common fragmentation pathway. Analysis of these fragmentation patterns can provide valuable structural information and confirm the connectivity of the different functional groups within the molecule.
X-ray Crystallography for Three-Dimensional Molecular Structure and Packing Arrangements
In the crystal structure of similar benzoic acid derivatives, it is common for the molecules to form hydrogen-bonded dimers through their carboxylic acid groups. rsc.orgresearchgate.net This results in a characteristic centrosymmetric arrangement. The planarity of the azobenzene moiety is another important structural feature. While the trans-azobenzene core tends to be planar, steric hindrance or crystal packing forces can lead to a twisting of the phenyl rings relative to each other. researchgate.net The crystal structure of p-[( p-aminophenyl)azo]benzoic acid would reveal the precise dihedral angle between the two aromatic rings. Furthermore, the amino group can participate in hydrogen bonding with adjacent molecules, further influencing the crystal packing. The analysis of the crystal structure provides fundamental data for understanding the relationship between the molecular structure and the macroscopic properties of the material.
Computational and Theoretical Investigations of P P Aminophenyl Azo Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has been widely applied to study the properties of various organic molecules, including azo compounds. nih.govdoaj.org DFT calculations provide valuable insights into the geometry, electronic distribution, and reactivity of molecules like p-[( p-aminophenyl)azo]benzoic acid.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible bonds, such as the azidomethyl group in 3-(azidomethyl)benzoic acid, conformational analysis is performed to identify different stable conformers and the energy barriers between them. nih.gov In the case of p-[( p-aminophenyl)azo]benzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine the optimized molecular structure. nih.govresearchgate.net These calculations help in understanding the planarity of the molecule and the preferred orientation of the amino and carboxylic acid groups relative to the azobenzene (B91143) core. For similar molecules like p-aminobenzoic acid, computational studies have determined important bond distances and dihedral angles, revealing distortions from ideal geometries due to the presence of electron-donating and electron-withdrawing groups. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Energies and Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
For p-[( p-aminophenyl)azo]benzoic acid, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. nih.govresearchgate.net In many azo dyes, the HOMO is typically localized over the electron-donating part of the molecule, while the LUMO is distributed over the electron-accepting portion and the π-conjugated system. researchgate.netmdpi.com For instance, in similar azo dyes, the HOMO is often spread across the donor moiety and the aromatic rings, while the LUMO's nature is dictated by the acceptor group. mdpi.com A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity. nih.gov
Below is a table summarizing typical HOMO-LUMO energy values for related azo dye molecules, calculated using DFT methods.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Azo Dye A | -5.8 | -2.2 | 3.6 |
| Azo Dye B | -6.1 | -2.5 | 3.6 |
| Azo Dye C | -5.9 | -2.3 | 3.6 |
Note: These are representative values for similar molecules and the exact values for p-[(p-aminophenyl)azo]benzoic acid would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. wuxiapptec.com Typically, red regions indicate negative electrostatic potential (electron-rich areas) and are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-deficient areas) and are susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net
For p-[( p-aminophenyl)azo]benzoic acid, MEP analysis can identify the most reactive sites. The nitrogen atoms of the azo group and the oxygen atoms of the carboxylic acid group are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the carboxylic acid are likely to be regions of positive potential. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.govwisc.edu It examines charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. sphinxsai.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). sphinxsai.com
In the context of p-[( p-aminophenyl)azo]benzoic acid, NBO analysis can reveal the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic rings and the azo bridge. wisc.edu This delocalization contributes to the stability of the molecule and influences its electronic properties. The analysis provides insights into the hybridization of atoms and the nature of the chemical bonds, distinguishing between Lewis-type (bonding and lone pair) and non-Lewis (antibonding and Rydberg) orbitals. wisc.eduwisc.edu
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. researchgate.netnih.govrsc.org It is widely used to study the electronic transitions in various dyes and chromophores. academie-sciences.frresearchgate.net
For p-[( p-aminophenyl)azo]benzoic acid, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the n→π* and π→π* transitions characteristic of azo compounds. nih.gov The calculations can be performed in both the gas phase and in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. mdpi.comresearchgate.net The predicted spectra are often in good agreement with experimental data. doaj.orgresearchgate.net The choice of the exchange-correlation functional, such as B3LYP or CAM-B3LYP, can influence the accuracy of the predicted excitation energies. researchgate.netnih.gov
Theoretical Assessment of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have gained significant attention for their potential applications in photonics and optoelectronics. nih.gov Azo compounds are a class of molecules known to exhibit NLO properties. Theoretical calculations, particularly using DFT, are instrumental in predicting and understanding the NLO response of these molecules. scielo.org.mx
The key NLO property is the first hyperpolarizability (β), which is a measure of the second-order NLO response. For p-[( p-aminophenyl)azo]benzoic acid, DFT calculations can be used to compute the static and frequency-dependent hyperpolarizabilities. nih.gov The presence of electron-donating (amino group) and electron-accepting (carboxylic acid group) moieties connected by a π-conjugated system (the azobenzene core) is a classic design strategy for enhancing NLO properties. nih.gov Theoretical studies on similar donor-π-acceptor azo dyes have shown that factors like the strength of the donor and acceptor groups and the length of the π-bridge significantly influence the hyperpolarizability. mdpi.com The solvent polarity can also have a substantial impact on the NLO response. nih.gov
Below is a table showing calculated first hyperpolarizability values for a related NLO chromophore in different environments.
| Solvent | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |
| Gas Phase | 82 |
| Aqueous | 162 |
Note: These values are for a different but structurally relevant molecule and serve to illustrate the magnitude and solvent-dependence of NLO properties. Specific calculations would be needed for this compound.
Thermodynamic Property Calculations and Solvent Environment Effects
A thorough review of scientific literature indicates a notable lack of publicly available, specific thermodynamic property calculations for p-[( p-aminophenyl)azo]benzoic acid. While general principles of physical chemistry suggest that its thermodynamic properties will be influenced by its molecular structure—comprising an azo bridge linking a benzoic acid and an aniline (B41778) moiety—detailed quantitative data from computational studies, such as enthalpy of formation, Gibbs free energy, and entropy, are not extensively reported.
Similarly, specific computational investigations into the effects of different solvent environments on the conformational and electronic properties of p-[( p-aminophenyl)azo]benzoic acid are not readily found in comprehensive studies. The behavior of this molecule is expected to be pH-dependent due to the presence of both a carboxylic acid group and an amino group. In protic solvents, the stability and electronic structure would be influenced by hydrogen bonding interactions with solvent molecules. For example, the azo bond's stability can be sensitive to pH, potentially undergoing cleavage in strongly acidic or alkaline conditions. However, detailed computational models quantifying these solvent effects, such as changes in molecular geometry, dipole moment, and electronic transition energies in various solvents, are not extensively documented in the literature for this specific compound.
Ab Initio and Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Detailed ab initio and molecular dynamics (MD) simulations specifically for p-[( p-aminophenyl)azo]benzoic acid are not widely available in the current body of scientific literature. Such simulations are powerful tools for exploring the dynamic behavior, conformational landscape, and intermolecular interactions of molecules.
For related compounds, like azobenzene, ab initio molecular dynamics simulations have been employed to investigate the mechanisms of photoisomerization between the trans and cis forms. acs.org These studies provide insights into the excited-state dynamics and the rotational pathways around the N=N double bond. Furthermore, MD simulations of azobenzene-based amino acids have been used to understand how photo-induced conformational changes can influence the structure and stability of peptides. acs.org
Electrochemical Studies and Sensor Development Utilizing P P Aminophenyl Azo Benzoic Acid
Voltammetric Characterization of p-[(p-aminophenyl)azo]benzoic acid Oxidation and Reduction
The electrochemical behavior of this compound and its derivatives is central to understanding their utility in sensor applications. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are pivotal in elucidating the redox mechanisms and surface interactions.
Cyclic Voltammetry (CV) for Redox Mechanisms
Cyclic voltammetry is a key technique for investigating the redox processes of p-aminobenzoic acid (p-ABA). During the electropolymerization of p-ABA on a glassy carbon electrode (GCE) modified with multi-walled carbon nanotubes (MWCNTs), an oxidation peak is observed at approximately 0.82 V in a phosphate (B84403) buffer (pH 7.0). This oxidation is largely irreversible, though a minor reduction peak appears at 0.063 V. mdpi.com As the potential is repeatedly scanned, the oxidation peak currents tend to decrease, while a reversible redox couple emerges with an anodic peak around 0.11 V and a cathodic peak at 0.063 V. The increase in the currents of this reversible peak with successive scans confirms the formation of a conductive polymer film on the electrode surface. mdpi.com
The electrochemical reduction of a related azo compound, 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid (SPSA), has been identified as an ECE (electron transfer-chemical reaction-electron transfer) process that consistently leads to the cleavage of the azo bond. nih.gov In acidic conditions, SPSA undergoes a 4-electron, 4-proton reduction to yield 5-aminosalicylic acid and sulfanilic acid. nih.gov However, in neutral and weakly basic solutions, the reduction proceeds via a 2-electron, 2-proton process to form a hydrazo intermediate, which is stable enough to be reoxidized back to the parent azo compound within the timeframe of a cyclic voltammetry scan. nih.gov
The electrochemical oxidation of p-aminophenol (p-AP), a compound with structural similarities, involves a two-step, one-electron transfer. The amino group is oxidized first, ultimately forming a quinonimine. This process is also accompanied by the formation of a dimer. ustc.edu.cn
Electrochemical Impedance Spectroscopy (EIS) for Surface Processes
Electrochemical impedance spectroscopy (EIS) is a powerful tool for characterizing the electrode-electrolyte interface and the changes that occur upon modification. nih.gov For electrodes modified with poly(p-ABA), EIS studies reveal a significant decrease in electron transfer resistance compared to a bare glassy carbon electrode. For instance, a poly(4-ABA)-based electrode showed a 17.2-fold lower electron transfer resistance. mdpi.com This indicates that the polymer film facilitates more efficient electron transfer. The formation of the polymer layer also leads to an increase in the constant phase element, which is attributed to the conductivity and porous nature of the polymer coating. mdpi.com These findings from EIS, often correlated with equivalent circuit models like the Randles circuit, confirm the successful formation of the polymer film and its effectiveness in enhancing electron transfer at the electrode surface. mdpi.com
Electropolymerization of this compound for Modified Electrode Fabrication
Electropolymerization is a versatile and straightforward method for modifying electrode surfaces with a film of poly(p-aminobenzoic acid). This process is typically carried out by potentiodynamic cycling of the potential in a solution containing the p-aminobenzoic acid monomer. mdpi.comcapes.gov.br
The optimal conditions for electropolymerization can be tailored based on the target analyte. For the detection of food azo dyes, successful electropolymerization was achieved by cycling the potential 30 times between -0.3 V and 1.5 V at a scan rate of 100 mV/s in a 100 µmol/L monomer solution with a phosphate buffer at pH 7.0. mdpi.com In another application for detecting aromatic aldehydes, the optimized conditions involved 20 cycles in a potential window of -0.5 V to 2.0 V at a scan rate of 100 mV/s in a 100 µM monomer solution with a Britton-Robinson buffer at pH 2.0. mdpi.combohrium.comnih.gov
The growth of the polymer film is evidenced by the increasing redox peak currents during successive cyclic voltammetry scans, which signifies the formation of a conductive layer. mdpi.com This method of electrode modification is advantageous due to its simplicity, speed, and minimal reagent consumption. mdpi.com
Design and Performance of Electrochemical Sensors Based on Poly(p-aminobenzoic acid) Films
Poly(p-aminobenzoic acid) films serve as a robust platform for the fabrication of electrochemical sensors for a variety of analytes. These sensors leverage the enhanced surface area and electron transfer properties of the polymer film.
Detection of Specific Analytes (e.g., food dyes, melamine)
Sensors based on electropolymerized p-aminobenzoic acid have demonstrated effectiveness in detecting various substances, including food additives and contaminants. For instance, a voltammetric sensor using a poly(4-ABA) film on a multi-walled carbon nanotube-modified glassy carbon electrode has been developed for the simultaneous determination of the food azo dyes Sunset Yellow FCF and tartrazine. mdpi.com
Similarly, a novel sensor for melamine (B1676169) detection was created using an electropolymerized molecularly imprinted polymer (MIP) of p-aminobenzoic acid. capes.gov.brresearchgate.net The poly(p-aminobenzoic acid) film was deposited on a glassy carbon electrode in the presence of melamine, which acted as a template. capes.gov.brresearchgate.net This imprinting methodology allows for the creation of specific recognition sites for the analyte, enhancing the sensor's selectivity. researchgate.net The detection of melamine, a non-electroactive compound, is often achieved by observing its inhibitory effect on the electrochemical signal of a redox probe. researchgate.netacs.org
Selectivity, Sensitivity, and Limit of Detection Studies
The performance of these sensors is evaluated based on key metrics such as selectivity, sensitivity, and the limit of detection (LOD).
For the simultaneous detection of Sunset Yellow FCF and tartrazine, the poly(4-ABA)-based sensor exhibited well-separated oxidation peaks, with a potential separation of 232 mV, allowing for their individual quantification. mdpi.com The sensor demonstrated a wide dynamic range and low detection limits of 2.3 nmol/L for Sunset Yellow FCF and 3.0 nmol/L for tartrazine. mdpi.com
In the case of melamine detection using a molecularly imprinted polymer sensor, the device showed high selectivity, sensitivity, and reproducibility. researchgate.net Another sensor for aromatic aldehydes, syringaldehyde (B56468) and vanillin, also showed excellent performance with detection limits of 0.018 µM and 0.19 µM, respectively. mdpi.combohrium.comnih.gov
The enhanced performance of these sensors is attributed to the properties of the poly(p-ABA) film. For example, the poly(4-ABA)/MWCNTs/GCE showed a 10.5-fold increase in effective surface area compared to a bare GCE. mdpi.com This increased surface area, combined with the improved electron transfer kinetics, contributes to the high sensitivity and low detection limits observed.
Investigation of Kinetic Parameters and Reaction Mechanisms in Electrochemical Processes
Detailed electrochemical studies, often employing techniques such as cyclic voltammetry, are essential to elucidate the kinetic parameters and the intricate reaction pathways of this compound at electrode surfaces. These investigations typically focus on the reduction of the azo group and the oxidation of the amino group.
General Reaction Mechanisms:
The electrochemical process is generally found to be diffusion-controlled, meaning the rate of the reaction is governed by the transport of the analyte to the electrode surface. nih.gov This is often confirmed by the linear relationship between the peak current in cyclic voltammetry and the square root of the scan rate.
The electrochemical oxidation primarily involves the amino group. This process can lead to the formation of radical cations and subsequent coupling reactions, which can result in the electropolymerization of the compound onto the electrode surface, forming a conductive polymer film.
Detailed Research Findings:
While specific, in-depth kinetic studies exclusively on this compound are not extensively detailed in the public literature, valuable insights can be drawn from studies on analogous compounds. For instance, research on the electrochemical reduction of other azo dyes has confirmed the involvement of a four-electron cleavage of the azo bond. nih.gov The pH of the supporting electrolyte plays a significant role, with the reduction potentials shifting to more negative values as the pH increases, indicating the participation of protons in the reaction mechanism. nih.gov
Studies on closely related azo compounds have allowed for the determination of key kinetic parameters. For example, in the study of other azo dyes, the diffusion coefficient (D) and the heterogeneous electron transfer rate constant (k⁰) have been calculated using voltammetric data. These parameters are crucial for understanding the efficiency and speed of the electrochemical process at the electrode-electrolyte interface.
Data Tables:
Due to the lack of specific experimental data for this compound in the searched literature, a data table with its specific kinetic parameters cannot be provided. However, a representative table format for such data is presented below, illustrating the type of information that would be obtained from detailed electrochemical analysis.
Table 1: Representative Electrochemical Kinetic Parameters for an Azo Compound
| Parameter | Symbol | Typical Value Range | Method of Determination |
| Diffusion Coefficient | D | 10⁻⁶ - 10⁻⁵ cm²/s | Cyclic Voltammetry (Randles-Sevcik Equation) |
| Electron Transfer Coefficient | α | 0.3 - 0.7 | Cyclic Voltammetry (Tafel Analysis) |
| Heterogeneous Electron Transfer Rate Constant | k⁰ | 10⁻⁵ - 10⁻² cm/s | Cyclic Voltammetry (Nicholson Method) |
| Number of Electrons Transferred | n | 2 or 4 | Controlled Potential Coulometry, Voltammetry |
This table showcases the kind of quantitative data that is essential for a complete understanding of the electrochemical behavior of this compound and for the rational design of sensors based on this compound. Further dedicated experimental research is required to populate this table with values specific to this compound.
Derivatization Strategies and Functionalization of the P P Aminophenyl Azo Benzoic Acid Scaffold
Covalent Modification and Conjugation Reactions
Covalent modification of the p-[(p-aminophenyl)azo]benzoic acid scaffold is a primary strategy for altering its physical properties and for linking it to other molecules. The reactivity of its terminal functional groups—the carboxylic acid and the amino group—is central to these modifications.
The carboxylic acid group of this compound is readily converted into a variety of derivatives, such as esters and amides, through standard organic synthesis protocols. These reactions are fundamental for tuning the molecule's solubility, electronic properties, and for creating building blocks for larger structures.
Esterification is commonly achieved by refluxing the parent azo compound with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid. scholarsresearchlibrary.com This reaction introduces an alkoxy group, which can significantly alter the molecule's hydrophobicity and liquid crystalline properties.
Amide formation involves the reaction of the carboxylic acid with an amine. This often requires activating the carboxyl group first, for instance, by converting it to an acyl chloride, or by using coupling agents. A related procedure involves the acetylation of an intermediate azo compound to form amide derivatives. scholarsresearchlibrary.com These amide linkages are generally stable and are crucial for integrating the azo scaffold into peptide or polymer backbones.
| Derivative Type | General Reaction | Typical Reagents | Key Application |
|---|---|---|---|
| Esters | Reaction of the carboxylic acid with an alcohol | Appropriate alcohol (e.g., ethanol, butanol), H₂SO₄ (catalyst) | Modification of solubility and physical properties |
| Amides | Reaction of the carboxylic acid with an amine | Appropriate amine, coupling agents (e.g., DCC), or conversion to acyl chloride | Building blocks for polymers and bioconjugates |
| Hydrazides | Reaction of an ester derivative with hydrazine (B178648) hydrate (B1144303) | Hydrazine hydrate | Intermediates for synthesis of heterocyclic compounds and further conjugation |
For applications in chemical biology and proteomics, the this compound scaffold can be functionalized with specific tags that enable its attachment to biomolecules. The introduction of biotin (B1667282) or alkyne groups transforms the simple azo dye into a versatile linker for bioconjugation. rsc.org
Biotin Tagging: Biotin can be attached to the scaffold, typically through an amide linkage with either the amino or carboxyl group. The resulting biotinylated azo compound can then bind with extremely high affinity to streptavidin or avidin (B1170675) proteins, a widely used interaction for immobilizing or detecting biomolecules.
Alkyne Tagging: An alkyne group can be introduced to the scaffold, preparing it for copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry". nih.gov This reaction is highly efficient and orthogonal to most biological functional groups, making it an ideal method for conjugating the azo linker to proteins, nucleic acids, or other molecules that have been modified to contain an azide (B81097) group. rsc.org
These functionalized linkers are particularly valuable in proteomics for applications like activity-based protein profiling, where they are used to isolate and identify specific classes of enzymes from complex biological samples. rsc.org
| Functional Tag | Purpose | Conjugation Chemistry | Primary Application Area |
|---|---|---|---|
| Biotin | High-affinity binding to streptavidin/avidin | Non-covalent, high-affinity binding | Protein purification, affinity-based assays |
| Alkyne | Covalent "click" reaction with azide-modified molecules | Azide-Alkyne Cycloaddition | Quantitative proteomics, protein conjugation rsc.orgnih.gov |
Synthesis of Metal Complexes and Coordination Polymers with this compound Ligands
The nitrogen atoms of the azo group (-N=N-) and the oxygen atoms of the carboxylate group (-COO⁻) in this compound make it an effective chelating agent or ligand for a variety of metal ions. This property allows for the synthesis of discrete metal complexes and extended coordination polymers with interesting structural and physical properties. ekb.egresearchgate.net
When this compound acts as a ligand, it can coordinate to metal centers in different modes, leading to complexes with varying stoichiometries and geometries. The most common coordination involves the azo nitrogen and the carboxylate oxygen, forming a stable chelate ring.
The ratio of metal to ligand in these complexes is typically determined using spectroscopic titration or by analyzing the isolated solid products. Common stoichiometries found are 1:1 and 1:2 (Metal:Ligand). ekb.egrdd.edu.iq
The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the nature of the ligand. For example, studies on related azo dye complexes have proposed octahedral geometries for Co(II), Ni(II), and Cu(II) complexes with a 1:2 stoichiometry, while tetrahedral geometries have been suggested for some Zn(II) and Cd(II) complexes. rdd.edu.iqnih.gov Magnetic susceptibility measurements are often used to help determine the geometry; for instance, a high-spin Ni(II) complex with a magnetic moment (μeff) of 3.76 B.M. is indicative of an octahedral geometry. nih.gov
| Metal Ion | Reported Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference Method |
|---|---|---|---|
| Co(II) | 1:2 | Octahedral | Spectroscopic & Magnetic Data ekb.eg |
| Ni(II) | 1:2 | Octahedral | Spectroscopic & Magnetic Data ekb.eg |
| Cu(II) | 1:2 | Octahedral | Spectroscopic & Elemental Analysis rdd.edu.iq |
| Zn(II) | 1:1 | Tetrahedral | Elemental & Molar Conductivity Data rdd.edu.iq |
| Cd(II) | 1:1 | Tetrahedral | Elemental & Molar Conductivity Data rdd.edu.iq |
A suite of spectroscopic techniques is employed to confirm the formation of metal complexes and to elucidate their structure.
FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. Upon complexation, the vibrational frequency of the N=N (azo) group often shifts, indicating the involvement of the azo nitrogen atoms in binding to the metal ion. Similarly, a significant shift in the stretching frequencies of the carboxylate group (COO⁻) confirms its coordination. pjmhsonline.com
UV-Visible Spectroscopy: The electronic spectra of the azo ligand show characteristic absorption bands corresponding to π-π* and n-π* transitions. Upon chelation with a metal ion, these bands typically shift (either to longer or shorter wavelengths), and new bands corresponding to charge-transfer transitions (ligand-to-metal or metal-to-ligand) may appear. ekb.eg For instance, the reflectance spectrum for a Cu(II) chelate might show bands at 18,950, 21,260, and 24,478 cm⁻¹, which can be assigned to specific electronic transitions and charge transfer events. nih.gov
¹H-NMR Spectroscopy: For diamagnetic metal complexes (like Zn(II) or Cd(II)), ¹H-NMR spectra can confirm the structure. The disappearance of the carboxylic acid proton signal and shifts in the signals of aromatic protons adjacent to the coordination sites provide strong evidence of chelation. nih.gov
Mass Spectrometry: This technique is used to determine the molecular weight of the complex, which helps in confirming the metal-to-ligand stoichiometry. pjmhsonline.com
| Spectroscopic Technique | Key Observation upon Complexation | Information Gained |
|---|---|---|
| FT-IR | Shift in N=N and COO⁻ stretching frequencies | Confirms involvement of azo and carboxylate groups in coordination pjmhsonline.com |
| UV-Visible | Shift in π-π* and n-π* bands; appearance of new charge-transfer bands | Evidence of metal-ligand interaction and information on electronic structure ekb.eg |
| ¹H-NMR (for diamagnetic complexes) | Disappearance of acidic proton signal; shifts in aromatic proton signals | Confirms coordination sites and solution-state structure nih.gov |
| Magnetic Susceptibility | Measurement of magnetic moment | Helps determine the geometry of the complex (e.g., octahedral vs. tetrahedral) nih.gov |
Development of Azo-Cleavable Linkers for Proteomic and Controlled Release Applications
The azo bond (-N=N-) is susceptible to reductive cleavage, a property that has been ingeniously exploited to design "cleavable linkers" for advanced applications in proteomics and drug delivery. nih.govrsc.org The this compound scaffold is an ideal backbone for such linkers. The azo bond is stable under typical physiological conditions but can be selectively broken by specific chemical reagents (e.g., sodium dithionite) or under particular biological conditions, such as the hypoxic (low oxygen) environment found in solid tumors. researchgate.netnih.govresearchgate.net
In proteomics, an azo-based linker can be used to connect a reactive group (that binds to a protein) and an affinity tag (like biotin). rsc.org After the protein is captured and isolated, the linker is cleaved, releasing the protein or its peptides for analysis by mass spectrometry. This cleavage is often performed under mild conditions that are compatible with the analytical instrumentation. nih.gov Isotopically labeled versions of these linkers (containing heavy isotopes like ¹³C or ¹⁵N) have been developed to allow for the quantitative comparison of protein levels between different samples. nih.gov
In the field of controlled release, particularly for antibody-drug conjugates (ADCs), azo-cleavable linkers offer a sophisticated mechanism for targeted drug delivery. nih.gov An ADC consists of a potent cytotoxic drug attached to an antibody that specifically targets cancer cells. An azo linker can be used to connect the drug to the antibody. This ADC remains intact and the drug inactive in healthy tissues where oxygen levels are normal. researchgate.net However, upon reaching the hypoxic microenvironment of a tumor, the azo linker is cleaved by endogenous enzymes (azoreductases), releasing the highly toxic drug precisely at the target site. This strategy significantly enhances the therapeutic window of the drug by minimizing off-target toxicity to healthy cells. researchgate.netnih.gov
| Application Area | Role of Azo Linker | Cleavage Stimulus | Outcome |
|---|---|---|---|
| Quantitative Proteomics | Connects an affinity tag (e.g., biotin) to a captured peptide | Chemical (e.g., sodium dithionite) | Release of tagged peptides for mass spectrometry analysis nih.gov |
| Antibody-Drug Conjugates (ADCs) | Connects a cytotoxic drug to a tumor-targeting antibody | Biological (hypoxia/azoreductase enzymes in tumors) | Site-specific release of the drug, reducing systemic toxicity researchgate.netnih.govresearchgate.net |
| Stimuli-Responsive Materials | Acts as a trigger to induce changes in material properties | Chemical, thermal, or biological reduction | Disassembly of nanoparticles or release of encapsulated substances rsc.org |
Incorporation into Supramolecular Assemblies for Controlled Functionalization
The molecular architecture of this compound, featuring a photo-switchable azobenzene (B91143) core flanked by a hydrogen-bonding carboxylic acid group and an amino group, makes it an exemplary scaffold for the construction of functional supramolecular assemblies. The ability to control the geometry of the molecule through light, coupled with its capacity for specific non-covalent interactions, allows for the design of dynamic materials and systems where function can be precisely controlled.
The primary strategies for incorporating this scaffold into supramolecular structures revolve around leveraging its key functional components: the photo-isomerizable azo group and the hydrogen-bonding moieties. These strategies include direct self-assembly through hydrogen bonding, encapsulation within host-guest systems, and integration into larger polymeric structures.
Hydrogen-Bonding-Mediated Self-Assembly
The carboxylic acid and amino groups on the this compound scaffold are prime sites for forming robust and directional hydrogen bonds. The carboxylic acid can form a well-defined dimeric homosynthon via O-H···O hydrogen bonds, a common and stable motif in benzoic acid derivatives. nih.gov Similarly, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the azo group can act as acceptors.
These interactions can guide the self-assembly of the molecules into ordered one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. nih.gov The key to controlled functionalization lies in the photo-isomerization of the central azo bridge. The trans isomer is a linear, planar molecule that favors efficient packing and extended hydrogen-bonded networks. Upon irradiation with UV light, it converts to the non-planar, bent cis isomer. This significant change in molecular shape disrupts the established hydrogen-bonding patterns, leading to the disassembly of the ordered supramolecular structure. This process is often reversible with visible light or heat, allowing for the dynamic control over the assembly and disassembly of the material. rsc.orgmdpi.com
| Isomer | Molecular Geometry | Supramolecular Structure | Controlling Stimulus |
| trans | Linear, planar | Favors extended, ordered assemblies (e.g., linear tapes, sheets) via hydrogen bonding. | UV light induces isomerization to cis. |
| cis | Bent, non-planar | Disrupts ordered packing, leading to disassembly or formation of smaller, less-ordered aggregates. | Visible light or thermal relaxation reverts to trans. |
| This table summarizes the light-induced control of self-assembly for azobenzene-containing molecules based on the principles of photo-isomerization and its effect on hydrogen-bonded networks. rsc.orgmdpi.com |
Host-Guest Chemistry
The this compound molecule can act as a guest that is encapsulated by a larger host molecule. Macrocycles like cyclodextrins (CDs) are common hosts for azobenzene derivatives. nih.govbeilstein-journals.org Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for binding the hydrophobic azobenzene portion of the guest molecule in aqueous solutions.
The control mechanism in these host-guest systems is again provided by photo-isomerization. The binding affinity between the host and the guest often differs significantly for the trans and cis isomers. In many cases, the linear trans isomer fits more snugly into the host cavity, resulting in a stable complex. The conversion to the bulkier cis isomer can lead to its expulsion from the host. beilstein-journals.org This light-triggered binding and release can be used to control the availability of the guest molecule or to assemble and disassemble larger structures where the host-guest complex acts as a reversible linker. Interestingly, some studies have shown that substituted azobenzene derivatives can exhibit inverted binding, where the cis isomer binds more strongly than the trans form, offering further versatility in system design. rsc.org
| Host | Guest Isomer | Binding Affinity (Kₐ, M⁻¹) (Illustrative) | Key Finding |
| β-Cyclodextrin | trans-F-azo-COOH | 2.1 ± 0.2 x 10³ | The linear trans isomer forms a stable 1:1 complex. |
| β-Cyclodextrin | cis-F-azo-COOH | 3.0 ± 0.3 x 10³ | The bent cis isomer shows a stronger binding affinity, contrary to typical azobenzene systems. rsc.org |
| Data for a fluoro-substituted azobenzene carboxylic acid derivative, illustrating the principle of differential binding of isomers to a cyclodextrin (B1172386) host. This differential affinity is the basis for controlled association/dissociation. rsc.org |
Incorporation into Supramolecular Polymers
The this compound scaffold can be incorporated into polymers to create photoresponsive "smart" materials. This can be achieved by synthesizing monomers containing the azobenzene moiety and then polymerizing them, or by grafting the molecule onto an existing polymer backbone.
In these systems, the reversible trans-cis isomerization acts as a light-operated switch that can alter the polymer's properties on a macroscopic scale. For instance, polymers containing this unit can form linear, aggregated chains when the azobenzene is in its trans state. rsc.org Upon UV irradiation, the formation of cis isomers introduces kinks into the polymer chains, leading to the disassembly of the aggregates. rsc.org This can result in significant changes in the solution's viscosity, the swelling or shrinking of a hydrogel, or the deformation of a polymer film, providing a mechanism for converting light energy into mechanical work. The hydrogen-bonding capabilities of the carboxylic acid and amino groups can further serve as non-covalent cross-linking points, the stability of which can also be modulated by the photo-isomerization of the azo group.
Applications of P P Aminophenyl Azo Benzoic Acid in Advanced Materials Science
Integration into Polymeric Systems for Functional Materials
The covalent integration of p-[(p-aminophenyl)azo]benzoic acid into polymer architectures allows for the development of functional materials where the properties of the azo dye can be translated into macroscopic effects.
A common strategy to incorporate this compound into a polymeric system is through its conversion into an acrylate monomer followed by polymerization. The carboxylic acid or amino group of the parent molecule can be chemically modified to attach a polymerizable acrylic group. This functionalized monomer can then undergo polymerization, often via free-radical polymerization, to yield a homopolymer or be copolymerized with other monomers to tailor the final properties of the material.
The resulting acrylate polymers with this compound side chains are typically characterized by a variety of spectroscopic and thermal analysis techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the presence of characteristic functional groups, while nuclear magnetic resonance (NMR) spectroscopy helps in elucidating the polymer structure. The molecular weight and its distribution are determined using gel permeation chromatography (GPC). The thermal stability of these polymers is assessed by thermogravimetric analysis (TGA), which provides information about their decomposition temperatures.
Table 1: Representative Data on the Characterization of Azo-Based Acrylate Polymers
| Polymer | Monomer Structure | Polymerization Method | Molecular Weight ( g/mol ) | Glass Transition Temperature (°C) |
|---|---|---|---|---|
| Poly(A) | Acrylate of this compound | Free-radical | 25,000 | 120 |
Note: The data in this table is illustrative and based on typical values found in the literature for similar azo-polymers.
Thin films of polymers containing this compound side chains can exhibit controlled molecular orientation, leading to anisotropic properties. This is primarily due to the photoisomerization of the azobenzene (B91143) moiety. When exposed to linearly polarized light, the azobenzene groups tend to align themselves perpendicular to the direction of polarization. This photo-induced orientation can be "frozen" in place if the polymer is in a glassy state, resulting in a durable anisotropic film.
The degree of anisotropy can be quantified by measuring the dichroism and birefringence of the film. Dichroism refers to the differential absorption of light polarized parallel and perpendicular to the orientation axis, while birefringence is the difference in refractive index for these two polarizations. Techniques such as polarization-modulation infrared spectroscopy and variable-angle spectroscopic ellipsometry are employed to characterize the orientation and anisotropy of these thin films. The ability to control the molecular orientation on a macroscopic scale is crucial for applications in optics and photonics. nih.gov
Exploration as Nonlinear Optical (NLO) Materials
Materials containing this compound have shown promise for applications in nonlinear optics. The azobenzene unit, with its extended π-conjugated system, gives rise to a significant third-order nonlinear optical susceptibility (χ(3)). This property is of interest for applications such as all-optical switching and optical limiting.
Responsive Materials Based on Photoisomerization and pH Sensitivity
The dual functionality of the azobenzene group (photoisomerization) and the benzoic acid moiety (pH sensitivity) in this compound allows for the creation of multi-responsive materials.
The reversible trans-cis photoisomerization of the azobenzene unit upon irradiation with light of specific wavelengths can induce macroscopic changes in the material, such as changes in shape, color, or solubility. researchgate.net This forms the basis for photo-responsive materials.
Furthermore, the carboxylic acid group imparts pH sensitivity. nih.govresearchgate.net At pH values above its pKa, the carboxylic acid group will be deprotonated, leading to a change in the charge and polarity of the polymer. This can trigger, for example, the swelling or dissolution of a hydrogel or the disassembly of nanoparticles. The combination of photo- and pH-responsiveness in a single material opens up possibilities for sophisticated drug delivery systems, sensors, and actuators. For instance, a material could be designed to release a payload in response to a change in pH, with the release process being further controlled or triggered by light.
Potential in Optical Data Storage and Recording Media
The photo-induced anisotropy and the ability to create stable molecular orientations in thin films of polymers containing this compound make them attractive candidates for optical data storage. researchgate.net Information can be written into the film by irradiating it with polarized light, which locally alters the orientation of the azobenzene chromophores and thus the optical properties of the material. This change can then be read out using a low-power laser.
One promising application is in holographic data storage. researchgate.netnih.gov In this technique, two laser beams, a reference beam and a signal beam carrying the data, interfere within the recording medium. This interference pattern is recorded as a change in the refractive index or absorption of the material, creating a hologram. The photo-induced changes in the optical properties of azobenzene-containing polymers are well-suited for recording such holograms. The potential for high storage density and fast data transfer rates drives the research in this area.
Biological and Biomedical Research Applications of P P Aminophenyl Azo Benzoic Acid and Its Analogs
Evaluation of Antimicrobial Activities (Antibacterial, Antifungal)
Analogs of p-aminobenzoic acid (PABA), the parent structure of the target compound, have demonstrated significant antimicrobial properties. dntb.gov.ua The introduction of the azo linkage and other functional groups can modulate this activity, leading to novel compounds with potential for clinical applications. Studies have shown that synthetic azo compounds, including those derived from benzoic acid, exhibit antibacterial and antifungal activities against a range of pathogenic microorganisms. uokerbala.edu.iq
The antimicrobial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For instance, certain PABA-derived analogs have shown MIC values ranging from 0.97 to 62.5 µg/mL against various bacterial strains. nih.gov Schiff base compounds derived from PABA have also been noted for their effective antifungal properties, with MIC values as low as ≥ 7.81 µM. nih.gov
The antibacterial activity of p-aminobenzoic acid itself has been shown to be greater than other commonly used organic acids like acetic and lactic acids against bacteria such as Listeria monocytogenes, Salmonella enteritidis, and Escherichia coli. nih.gov Novel azo compounds synthesized from aminobenzoic acid derivatives have demonstrated notable antibacterial activity against strains including Escherichia coli, Shigella sonnei, Streptococcus pyogenes, and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Selected p-Aminobenzoic Acid Analogs
| Compound/Analog Type | Target Organism(s) | Activity Metric (MIC) | Reference(s) |
| Sulphanilamide, 2-methyl-4-aminobenzoic acid | Bacterial strains | 0.97 to 62.5 µg/mL | nih.gov |
| PABA-derived Schiff bases | Fungi | ≥ 7.81 µM | nih.gov |
| PABA-derived Schiff bases | Staphylococcus aureus | 15.62 µM | nih.gov |
| Benzimidazole derivatives of pABA | Listeria monocytogenes | 15.62 µg/mL |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
The relationship between the chemical structure of these compounds and their antimicrobial potency is a critical area of investigation. SAR studies help in designing more effective antimicrobial agents. For benzoic acid derivatives, it has been observed that the presence, number, and position of substituents on the aromatic ring significantly influence their antimicrobial efficacy. mdpi.com
Generally, an increased number of hydroxyl and methoxy groups on the benzene ring tends to slightly decrease antibacterial efficacy. This suggests that while these groups can enhance other properties like antioxidant activity, they may not be favorable for potent antimicrobial action. The core ring structure appears to have a more significant effect on antimicrobial activity than the side chains.
For antifungal activity, benzoic acid derivatives have been shown to be effective against various phytopathogenic fungi. The specific arrangement of functional groups can lead to broad-spectrum activity or selective inhibition of certain fungal species. The intrinsic antimicrobial activity of benzoic acid derivatives is attributed to several mechanisms, including enzyme inhibition and interaction with microbial DNA or proteins. mdpi.com
Investigation of Therapeutic Potential as Drug-Like Compounds
The therapeutic potential of compounds derived from p-aminobenzoic acid is broad, extending beyond antimicrobial applications. PABA itself is a well-tolerated molecule, and its derivatives are being investigated for anticancer, anti-inflammatory, antiviral, and anti-Alzheimer's properties. dntb.gov.uanih.govresearchgate.net Aromatic azo compounds are also recognized as having potential cytotoxic, antiviral, and antifungal activities, making them attractive candidates for drug development. nih.govingentaconnect.com The structural versatility of PABA allows for chemical modifications at both the amino and carboxyl groups, making it a valuable building block in medicinal chemistry for creating novel therapeutic agents. nih.govresearchgate.net
Inhibition of Folate Synthesis Pathways by Azo Derivatives
One of the most well-established mechanisms of action for antimicrobial compounds structurally related to p-aminobenzoic acid is the inhibition of folate synthesis. PABA is an essential metabolite for many bacteria, as it is a precursor for the synthesis of folic acid, which is vital for producing nucleic acids. nih.govnih.gov
Sulfonamide drugs, which are structural analogs of PABA, exert their bacteriostatic effect by acting as competitive inhibitors. They compete with PABA for the active site of dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway. nih.gov This competition effectively blocks the synthesis of folic acid, thereby halting bacterial growth and replication. The antibacterial potency of these drugs is directly proportional to their ability to antagonize the function of PABA. nih.gov It is hypothesized that azo derivatives of PABA can function similarly, interfering with this critical metabolic pathway in susceptible microorganisms. mdpi.com
Prodrug Design for Targeted Drug Delivery and Enzymatic Activation
The azo bond is a key feature in the design of prodrugs for targeted drug delivery, particularly to the colon. researchgate.net A prodrug is an inactive compound that is converted into an active drug within the body. mdpi.com The azo linkage is stable in the acidic environment of the stomach and the upper gastrointestinal tract but can be specifically cleaved by azoreductase enzymes. nih.govnih.gov These enzymes are produced in high concentrations by the anaerobic bacteria of the colonic microflora. nih.govnih.gov
This property allows for the design of colon-specific drug delivery systems. An active drug can be linked to a carrier molecule via an azo bond, creating an inactive prodrug. When this prodrug reaches the colon, the local azoreductases cleave the bond, releasing the active therapeutic agent directly at the site of action, for example, to treat inflammatory bowel disease (IBD) or colonic cancer. mdpi.comresearchgate.netnih.gov This targeted approach minimizes systemic absorption and reduces potential side effects. nih.gov Examples of this strategy include drugs like sulfasalazine, olsalazine, and balsalazide, which use an azo bond to deliver aminosalicylates to the colon. researchgate.netresearchgate.net
Application as Biological Probes and Diagnostic Agents
Azo compounds, known for their characteristic color, have long been used as dyes and staining agents in biology to visualize cellular components. nih.govingentaconnect.com More recently, their unique chemical properties have been harnessed for more advanced applications as biological probes and diagnostic agents. The azo group's sensitivity to reductive cleavage under hypoxic (low oxygen) conditions has made it a valuable tool for imaging tumor hypoxia. nih.gov
Solid tumors often contain hypoxic regions, which is a hallmark of cancer progression and treatment resistance. nih.gov Fluorescent probes containing an azo linkage can be designed to be non-fluorescent (quenched). When these probes accumulate in hypoxic tumor tissues, the azo bond is reduced by intracellular enzymes (azoreductases), leading to the release of the fluorophore and a "turn-on" of the fluorescent signal. This allows for the specific imaging and detection of hypoxic tumors, aiding in cancer diagnosis and monitoring treatment response. nih.gov
Mechanism of Action Studies in Biological Systems
The primary mechanism of antimicrobial action for analogs of p-[(p-aminophenyl)azo]benzoic acid is the competitive inhibition of the folate synthesis pathway, as detailed in section 9.2.1. By mimicking the natural substrate PABA, these compounds can block the enzymatic machinery essential for bacterial survival. nih.govnih.gov
Another key mechanism is related to their use as prodrugs. In this context, the mechanism of action is the targeted release of a therapeutic agent through the enzymatic cleavage of the azo bond by azoreductases in the colon. nih.govresearchgate.net The aryl amines are released upon the breaking of the azo bond, which is dependent on the presence of specific enzymes and a reducing environment.
Furthermore, for benzoic acid derivatives in general, other mechanisms can contribute to their biological effects. These can include causing damage to the bacterial cell envelope, inhibiting various other enzymes, chelating metal ions essential for microbial processes, and interacting directly with DNA or proteins to disrupt their function. nih.govmdpi.com
Environmental Research and Degradation Pathways of Azo Compounds, Including P P Aminophenyl Azo Benzoic Acid
Photocatalytic Degradation Mechanisms and Efficiencies
Photocatalysis has emerged as a green, simple, and economical process for the complete mineralization of dyes. researchgate.netresearcher.life This advanced oxidation process utilizes semiconductor materials to generate highly reactive species that can degrade complex organic molecules. researchgate.net
Semiconductor photocatalysis is a prominent advanced oxidation process for degrading organic pollutants. bohrium.com The mechanism involves the use of semiconductor particles, such as Titanium dioxide (TiO2) and Zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generate electron-hole pairs. mdpi.comresearchgate.net These charge carriers migrate to the catalyst surface and react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). researchgate.net These radicals are powerful oxidizing agents that can attack and break down the chromophoric structure of azo dyes, leading to decolorization and eventual mineralization into carbon dioxide, water, and inorganic ions. researchgate.netresearchgate.net
The efficiency of these photocatalysts can be enhanced by creating heterostructures or doping with other materials. For instance, combining TiO2 with reduced graphene oxide (rGO) and cadmium sulfide (CdS) can optimize properties like bandgap energy and charge carrier separation, improving photocatalytic activity. mdpi.com Similarly, plasmonic metal-semiconductor composites, which utilize the localized surface plasmon resonance (LSPR) effect of noble metals like gold or silver, have been developed to enhance visible-light-driven photocatalysis. mdpi.com The support material for the catalyst also plays a role; studies have successfully used substrates like polyethylene terephthalate (PET) and polystyrene to immobilize TiO2 and ZnO for dye degradation. researchgate.net
The efficiency of the photocatalytic degradation of azo dyes is influenced by several operational parameters. Optimizing these conditions is crucial for achieving high degradation rates. Key factors include the pH of the solution, the concentration of the photocatalyst, the initial concentration of the dye, and the presence of additional oxidants like hydrogen peroxide (H2O2). acs.orgresearchgate.net
pH: The pH of the solution can affect the surface charge of the photocatalyst and the dye molecule, thereby influencing adsorption and reaction rates. researchgate.net For some azo dyes, degradation is faster in acidic mediums, while for others, alkaline conditions are more favorable. researchgate.netmdpi.com For example, the degradation of Acid Red 73 was found to be optimal at a pH of 3. acs.org
Catalyst Concentration: Increasing the catalyst dosage generally increases the number of active sites available for the reaction, enhancing the degradation rate up to a certain point. researchgate.netresearchgate.net Beyond an optimal concentration, the solution's turbidity can increase, which scatters light and reduces the catalyst's photoactivation, thus lowering efficiency. researchgate.net
Initial Dye Concentration: The degradation efficiency tends to decrease as the initial dye concentration increases. acs.orgresearchgate.net At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, but the penetration of photons into the solution is reduced, leading to a slower degradation rate. researchgate.net
Hydrogen Peroxide (H2O2) Concentration: The addition of H2O2 can enhance photocatalytic performance by acting as an electron scavenger, which inhibits the recombination of electron-hole pairs and generates additional hydroxyl radicals. iwaponline.comacs.org However, an excessive concentration of H2O2 can have a detrimental effect, as it can scavenge the hydroxyl radicals itself. researchgate.net Studies on a mixture of six commercial azo dyes found optimal conditions at 0.5 g/L of TiO2 and 50 mmol/L of H2O2. iwaponline.com
| Parameter | Optimal Value/Range | Effect on Degradation | Azo Dye Example | Reference |
|---|---|---|---|---|
| pH | 3 | Significantly affects degradation efficiency. | Acid Red 73 | acs.org |
| Catalyst Conc. (TiO2) | 0.5 g/L | Provides optimal surface area and active sites. | Mixture of 6 azo dyes | iwaponline.com |
| Catalyst Conc. (TiO2) | 1 g/L | Achieved ~100% degradation for Remazol Blue RGB and Remazol Carbon RGB. | Remazol Dyes | researchgate.net |
| Initial Dye Conc. | 25 mg/L | Lower concentrations lead to higher degradation percentages. | Acid Red 73 | acs.org |
| H2O2 Conc. | 50 mmol/L | Enhances degradation by producing more hydroxyl radicals. | Mixture of 6 azo dyes | iwaponline.com |
| H2O2 Conc. | 0.3 x 10-3 mol L-1 | Achieved >90% degradation; higher concentrations decreased efficiency. | Remazol Dyes | researchgate.net |
Electrochemical Oxidation and Reduction for Wastewater Treatment
Electrochemical methods represent another powerful set of techniques for treating wastewater containing persistent organic pollutants like azo dyes. iaea.org These processes are highly efficient and can be finely controlled.
Electrochemical Advanced Oxidation Processes (EAOPs) are based on the in-situ generation of strong oxidizing agents, primarily hydroxyl radicals (•OH), which have a high oxidation potential and can non-selectively degrade organic compounds. researchgate.netmdpi.com These methods include anodic oxidation, electro-Fenton, and peroxi-coagulation. iaea.orgresearchgate.net
Anodic Oxidation (AO): In this process, pollutants are degraded either by direct electron transfer at the anode surface or by indirect oxidation with electrochemically generated oxidants like •OH from water discharge. mdpi.com The choice of anode material is critical, with materials like boron-doped diamond (BDD) being particularly effective. mdpi.com
Electro-Fenton (EF): This method involves the electrochemical generation of Fenton's reagent (H2O2 and Fe2+). Hydrogen peroxide is produced at the cathode via the reduction of oxygen, which then reacts with added or electrogenerated Fe2+ ions to produce hydroxyl radicals. nih.gov
Peroxi-Coagulation (PC): This is a newer process that combines electrocoagulation with the electro-generation of H2O2. It utilizes a sacrificial iron anode and an air-diffusion cathode. The process generates both coagulants (iron hydroxides) and hydroxyl radicals via the Fenton reaction, leading to efficient removal of pollutants. nih.gov
A comparative study on the degradation of the azo dye Methyl Orange showed that the kinetic decay increased in the order: electrocoagulation < electrochemical oxidation with H2O2 < peroxi-coagulation < electro-Fenton, highlighting the high oxidant character of the radicals generated in PC and EF processes. nih.gov
| Process | Mechanism | Key Features | Reference |
|---|---|---|---|
| Anodic Oxidation (AO) | Direct electron transfer at the anode or indirect oxidation by electrogenerated •OH. | Effectiveness is highly dependent on the anode material (e.g., BDD, Ti/Pt). | mdpi.comrsc.org |
| Electro-Fenton (EF) | Generates hydroxyl radicals from electrochemically produced H2O2 and Fe2+. | Very high oxidation power due to homogeneous •OH radicals. | nih.gov |
| Peroxi-Coagulation (PC) | Combines electrocoagulation with Fenton's reaction using a sacrificial Fe anode. | Simultaneously generates coagulants and •OH radicals for efficient removal. | nih.gov |
| Ozonation | Uses ozone (O3), often with catalysts or H2O2, to generate •OH radicals. | Effective for decolorization and COD removal; can achieve pseudo-first-order kinetics. | nih.gov |
The degradation of azo dyes through electrochemical processes involves the breakdown of the complex dye molecule into smaller, often less toxic, intermediates. The primary step is typically the cleavage of the azo bond (-N=N-), which is responsible for the color of the dye. nih.gov This cleavage results in the formation of aromatic amines.
Further oxidation of these aromatic intermediates leads to the opening of the aromatic rings and the formation of short-chain carboxylic acids such as maleic, glyoxalic, and oxalic acids. rsc.org Ultimately, under ideal conditions, these intermediates are mineralized to CO2, H2O, and inorganic ions. mdpi.comrsc.org
The identification of these degradation products is crucial for assessing the effectiveness and environmental safety of the treatment process. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are used to separate and identify the intermediates formed during the electrochemical treatment of azo dyes. mdpi.comnih.gov For example, in the treatment of sulphonated azo dyes, aromatic degradation products from azo bond cleavage were identified, and where sodium chloride was used as an electrolyte, chlorinated byproducts were also formed. nih.gov
Enzymatic Biotransformation and Azoreductase Activity
Biotransformation offers an environmentally friendly alternative for the degradation of azo dyes, utilizing the metabolic capabilities of microorganisms. nih.govnih.gov The key enzymes involved in the initial step of this process are azoreductases.
Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond, leading to the decolorization of the dye. nih.govmdpi.com This process typically occurs under anaerobic or microaerophilic conditions and results in the formation of corresponding aromatic amines. nih.govnih.gov These enzymes are found in a wide variety of microorganisms, including bacteria such as Pseudomonas luteola and Enterococcus faecalis. mdpi.comnih.gov
The activity of azoreductases can vary depending on the specific enzyme, the structure of the azo dye, and the presence of coenzymes like NADH or NADPH, which act as electron donors. nih.govmdpi.com For instance, a study on P. luteola showed that the rate of decolorization was higher for structurally simpler monoazo dyes compared to more complex ones. nih.gov The subsequent degradation of the resulting aromatic amines often requires aerobic conditions, suggesting that a two-step anaerobic-aerobic process can be effective for complete mineralization. mdpi.com While the initial enzymatic cleavage removes the color, the toxicity of the resulting aromatic amines must be considered, as some may be more toxic than the parent dye molecule. mdpi.comnih.gov
Microbial Degradation Pathways of Azo Compounds
The microbial degradation of azo compounds is a critical process for their removal from contaminated environments. This breakdown is typically a two-stage process involving an initial anaerobic step followed by an aerobic one.
Under anaerobic or microaerophilic (low oxygen) conditions, microorganisms cleave the defining azo bond (-N=N-). This reductive cleavage is the crucial first step in decolorizing the dye effluent. A wide variety of microorganisms, including bacteria, fungi, yeasts, and algae, are capable of this initial breakdown. Bacterial degradation, in particular, is often preferred due to the faster growth rates and easier handling of bacteria. The cleavage of the azo bond results in the formation of colorless aromatic amines. For p-[(p-aminophenyl)azo]benzoic acid, this initial reduction would yield p-aminobenzoic acid and p-phenylenediamine.
The second stage involves the degradation of these aromatic amines. Many aromatic amines are toxic and recalcitrant under anaerobic conditions, but they can be mineralized by various microorganisms under aerobic conditions. This aerobic phase involves non-specific enzymes that break down the aromatic rings through hydroxylation and ring cleavage, ultimately converting them into less harmful substances like carbon dioxide, water, and mineral by-products. Therefore, a sequential anaerobic-aerobic treatment is considered the most logical and efficient concept for the complete removal of azo dyes and their metabolites from wastewater.
Microbial consortia, containing multiple species of bacteria or a combination of bacteria and fungi, often show significantly higher degradation efficiency than individual strains. This is attributed to synergistic interactions where the metabolic products of one microorganism can be used as a substrate by another. For instance, a consortium of Providencia rettgeri and Pseudomonas sp. has demonstrated 98-99% decolorization of various azo dyes. epa.gov
| Microorganism Type | Degradation Role | Key Processes | Examples of Genera |
| Bacteria | Primary degraders, versatile under both anaerobic and aerobic conditions. ebm-journal.org | Reductive cleavage of azo bonds (anaerobic); Mineralization of aromatic amines (aerobic). wikipedia.orgwikipedia.org | Pseudomonas, Bacillus, Klebsiella, Sphingomonas epa.govepa.govresearchgate.net |
| Fungi | Effective degraders, particularly white-rot fungi. | Production of powerful extracellular oxidative enzymes (ligninolytic system). safecosmetics.org Biosorption onto fungal biomass. ebm-journal.org | Phanerochaete, Trametes, Aspergillus, Penicillium ebm-journal.orgsafecosmetics.org |
| Algae | Can decolorize and degrade azo dyes. | Degradation to aromatic amines and further to simpler organic compounds. ebm-journal.org | Chlorella, Oscillatoria ebm-journal.org |
| Yeasts | Capable of extracellular reduction of azo dyes. | Utilize ferric reductase systems. safecosmetics.org | Galactomyces asu.edu |
Characterization of Enzyme-Substrate Interactions
The microbial degradation of azo dyes is mediated by specific enzymes that catalyze the breakdown reactions. The primary enzymes involved are azoreductases, laccases, and peroxidases.
Azoreductases are the key enzymes responsible for the initial reductive cleavage of the azo bond. ewg.org They are typically NADH or NADPH-dependent enzymes that transfer electrons to the azo bond, breaking it and forming two aromatic amines. safecosmetics.orgewg.orgrsc.org Many azoreductases require a flavin cofactor (like FMN) to shuttle electrons from the electron donor (NAD(P)H) to the dye molecule. The efficiency of this enzymatic reduction depends on the chemical structure of the azo dye. The presence of electron-withdrawing groups near the azo bond can facilitate reduction.
Two main classes of bacterial azoreductases have been identified:
Monomeric, flavin-free enzymes: These enzymes contain a putative NAD(P)H binding site and use cofactors like NADPH and NADH directly.
Polymeric, flavin-dependent enzymes: These are more extensively studied and require a non-covalently bound flavin prosthetic group for their function. safecosmetics.org
Laccases and Peroxidases , such as lignin peroxidase and manganese peroxidase, are primarily produced by fungi, especially white-rot fungi. safecosmetics.org These are oxidative enzymes that work through a non-specific free-radical mechanism. Unlike azoreductases, they oxidize the dye molecule, which can lead to the breakdown of the chromophore without necessarily forming toxic aromatic amine intermediates. oup.comresearchgate.net The addition of small mediator compounds can sometimes enhance the activity of these enzymes, allowing them to degrade a wider range of dyes.
The interaction between the enzyme and the substrate is crucial. The complex structure of many azo dyes can hinder their diffusion across the cell membrane, meaning that extracellular enzymes often play a significant role in the initial stages of degradation. oup.com
| Enzyme | Source Organism (Typical) | Mechanism of Action | Cofactors/Mediators | Resulting Products |
| Azoreductase | Bacteria, Yeasts | Reductive cleavage of the -N=N- bond. safecosmetics.orgewg.org | NAD(P)H, often FMN. safecosmetics.orgrsc.org | Aromatic amines |
| Laccase | Fungi, Bacteria | Non-specific free radical oxidation. researchgate.netnih.gov | Copper ions | Phenolic compounds |
| Lignin Peroxidase | Fungi (White-rot) | H₂O₂-dependent oxidation. | H₂O₂ | Radicals leading to cleavage products |
| Manganese Peroxidase | Fungi (White-rot) | Mn(II)-dependent oxidation. | H₂O₂, Mn(II) | Radicals leading to cleavage products |
Environmental Fate and Persistence of Azo Dyes in Various Media
Azo dyes are synthetic compounds and their chemical stability, a desirable trait for industrial applications, contributes to their persistence in the environment. nih.govmdpi.com When released into ecosystems through industrial effluents, they can contaminate water and soil.
In Water: Water-soluble azo dyes can be transported over long distances in aquatic systems. Their presence reduces light penetration, which can inhibit photosynthesis in aquatic plants and algae, disrupting the entire food web. researchgate.net Because their complex structures are resistant to breakdown under natural aerobic conditions, they are not effectively removed by conventional wastewater treatment systems. wikipedia.orgacs.org Photolysis (breakdown by sunlight) is generally not a significant degradation pathway for most azo dyes due to their inherent stability. mdpi.com
In Soil: When azo dye-containing wastewater is used for irrigation or when contaminated sludge is applied as fertilizer, these compounds enter the soil. nih.gov Due to their ionic nature, some dyes can adsorb to soil particles and sediments through ion-exchange processes. mdpi.com This can lead to their accumulation in the soil, affecting soil fertility and microbial communities. wikipedia.orgnih.gov The mobility of azo dyes in soil varies; while some are mobile, aromatic amines derived from their degradation are known to bind strongly to the organic matter in soil, reducing their mobility but increasing their persistence. europa.eu
Toxicity Assessment of Degradation Products
While the microbial cleavage of the azo bond effectively removes the color from effluents, it is not synonymous with detoxification. This initial degradation step releases aromatic amines, which are often more toxic and hazardous than the parent dye molecule. wikipedia.orgijrar.comascelibrary.org
The primary degradation products of this compound are expected to be p-aminobenzoic acid (PABA) and p-phenylenediamine (PPD) . The toxicity of these individual products is a major concern.
p-Aminobenzoic acid (PABA): PABA is largely considered nontoxic, with a high median lethal dose in animal studies. wikipedia.org It is a natural intermediate in the synthesis of folate in bacteria and plants. wikipedia.org However, allergic reactions can occur, and it is known to cause skin irritation in some individuals. wikipedia.org At very high concentrations, it can be toxic to some bacteria. mdpi.com Oral doses greater than 1.0 g/kg can be lethal to dogs, causing gastro-enteritis and liver necrosis. epa.govebm-journal.org
p-Phenylenediamine (PPD): In contrast, PPD is a much more hazardous compound. It is highly toxic if ingested and is a potent skin sensitizer, known to cause severe allergic contact dermatitis. wikipedia.orgepa.govsafecosmetics.org Acute exposure to high levels of PPD can lead to severe health effects, including respiratory distress, renal failure, vertigo, and coma. epa.govsafecosmetics.org Chronic exposure can lead to eczematoid dermatitis. epa.gov Furthermore, aromatic amines as a class, including PPD, have long been suspected of being carcinogenic, with links to bladder cancer. safecosmetics.org PPD itself is also considered mutagenic, as it can react to form DNA-altering substances. safecosmetics.org
Therefore, a complete bioremediation strategy must not only decolorize the azo dye but also ensure the complete mineralization of the resulting aromatic amines to prevent the release of these toxic by-products into the environment. wikipedia.org Toxicity assessments of treated effluents are crucial to verify that the degradation process has led to genuine detoxification.
Q & A
Q. What are the standard synthetic routes for p-[(p-aminophenyl)azo]benzoic acid, and what experimental conditions are critical for optimizing yield?
The synthesis typically involves diazotization of p-aminophenyl derivatives followed by coupling with benzoic acid precursors. For example:
Diazotization : React p-aminophenyl compounds with NaNO₂ in acidic media (e.g., 50% H₂SO₄) at 0–5°C to form diazonium salts .
Coupling : Combine the diazonium salt with a hydroxy-substituted benzoic acid (e.g., 2-hydroxy-4-substituted benzoic acid) under alkaline conditions to form the azo linkage .
Critical Conditions :
- Temperature control (<5°C) during diazotization to prevent premature decomposition.
- pH adjustment during coupling (slightly alkaline) to enhance electrophilic substitution .
Yield Optimization : Use stoichiometric excess of the diazonium salt and monitor reaction progress via TLC or UV-Vis spectroscopy.
Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?
Key techniques include:
- FT-IR : Identify characteristic peaks for azo (-N=N-, ~1400–1600 cm⁻¹) and carboxylic acid (-COOH, ~2500–3300 cm⁻¹) groups .
- ¹H-NMR : Aromatic protons adjacent to the azo group show deshielding (~δ 7.5–8.5 ppm). Carboxylic acid protons may appear as broad singlets (~δ 12–13 ppm) .
- Elemental Analysis : Validate empirical formula (e.g., C:H:N ratios) .
- UV-Vis : Azo chromophores exhibit strong absorbance in the visible range (λmax ~400–500 nm) due to π→π* transitions .
Q. How does this compound participate in biological systems, and what are its common research applications?
The compound’s azo group and carboxylic acid moiety enable interactions with biomolecules:
- Enzyme Inhibition : The azo group may competitively bind to active sites, as seen in studies where similar azo derivatives inhibit folate synthesis pathways .
- Antimicrobial Studies : Azo compounds are explored for activity against bacterial strains (e.g., Aspergillus nidulans) via disruption of metabolic pathways .
Applications : - Probes : Used in surface-enhanced Raman spectroscopy (SERS) to study adsorption on colloidal metals .
- Drug Design : Serves as a scaffold for antibiotics or anticancer agents due to its structural versatility .
Advanced Research Questions
Q. How does the electronic nature of substituents on the azo group influence the compound’s reactivity and interaction with biological targets?
Substituents alter electron density, affecting both chemical stability and bioactivity:
- Electron-Withdrawing Groups (EWGs) : Increase azo bond stability but reduce nucleophilic coupling efficiency. Example: Nitro groups enhance resistance to reductive cleavage .
- Electron-Donating Groups (EDGs) : Improve coupling yields but may reduce photostability. Methyl or methoxy groups can enhance binding to hydrophobic enzyme pockets .
Methodological Insight : Use Hammett σ constants to correlate substituent effects with reaction rates or pKa values .
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can decomposition products be characterized?
- pH Stability : The azo bond is prone to cleavage under strongly acidic (pH <2) or alkaline (pH >10) conditions. Carboxylic acid groups remain stable in neutral to mildly acidic media .
- Thermal Stability : Decomposes above 200°C, releasing CO₂ and aromatic amines, detectable via GC-MS .
Decomposition Analysis : - HPLC-MS : Identify fragments like p-phenylenediamine and benzoic acid derivatives.
- TGA/DSC : Monitor mass loss and exothermic peaks during heating .
Q. How can researchers resolve contradictions in analytical data (e.g., pH-dependent spectral shifts or conflicting NMR assignments)?
- pH-Dependent Shifts : Re-measure UV-Vis spectra at controlled pH (use buffers) and compare with reference data. For example, discrepancies in pKa values may arise from impurities or hydration effects .
- NMR Ambiguities : Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. Deuterated solvents and internal standards (e.g., TMS) improve accuracy .
Q. What computational methods are suitable for predicting the hydration behavior and supramolecular assembly of this compound?
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict hydrogen-bonding sites .
- MD Simulations : Model hydration shells using force fields like OPLS-AA to study water interaction dynamics .
- QTAIM Analysis : Map bond critical points to quantify intermolecular interactions in crystal structures .
Q. How can researchers design experiments to evaluate the compound’s potential as a photosensitizer or singlet oxygen generator?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
